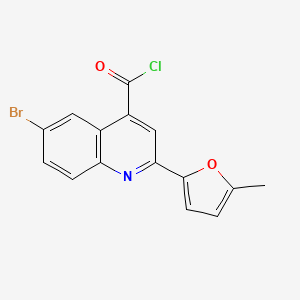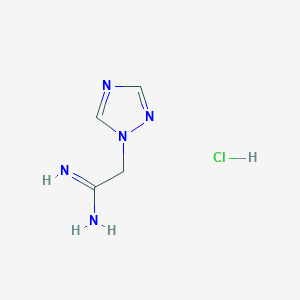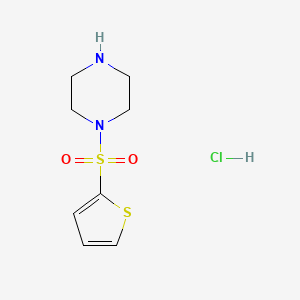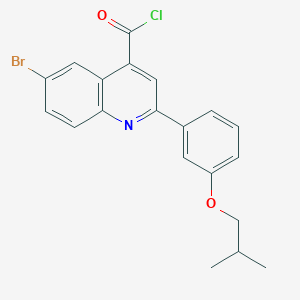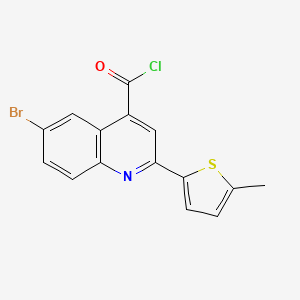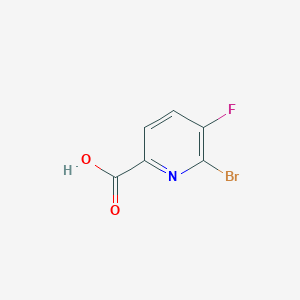
6-Bromo-5-fluoropicolinic acid
概要
説明
6-Bromo-5-fluoropicolinic acid is a chemical compound with the CAS Number: 1052714-46-1 . It has a linear formula of C6H3BrFNO2 . The compound has a molecular weight of 220 .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-fluoropicolinic acid is 1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) . The compound has a molecular formula of C6H3BrFNO2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 220 . It has a topological polar surface area of 50.2 Ų . The compound has a complexity of 167 .科学的研究の応用
Synthesis of Novel Compounds
- 6-Bromo-5-fluoropicolinic acid has been used in the synthesis of novel compounds, particularly in the field of herbicide development. A study by Johnson et al. (2015) described the synthesis of 4-amino-5-fluoropicolinates via the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This method enabled the synthesis of picolinic acids with alkyl or aryl substituents at the 6-position, showing potential as herbicides.
Chemical Synthesis Techniques
- The compound has been involved in chemical synthesis techniques, such as in the preparation of fluoropyridines. As reported by Sutherland and Gallagher (2003), 5-bromo-2-fluoro-3-pyridylboronic acid, a related compound, was used in Suzuki reactions to produce various 3,5-disubstituted 2-fluoropyridines and 2-pyridones.
Anticancer Research
- In the context of anticancer research, derivatives of 6-bromo-5-fluoropicolinic acid, such as 6-bromo-5-nitroquinoline, have been studied for their antiproliferative activity. Köprülü et al. (2018) found that 6-bromo-5-nitroquinoline exhibited significant antiproliferative activity compared to the reference drug 5-fluorouracil, suggesting its potential in cancer treatment Köprülü et al., 2018.
Pharmaceutical Synthesis
- The compound also plays a role in the synthesis of pharmaceuticals. Nishimura and Saitoh (2016) described the telescoping process in synthesizing a key intermediate for drug discoveries, where 6-bromo-2-fluoro-3-methoxybenzaldehyde, a compound related to 6-bromo-5-fluoropicolinic acid, was used Nishimura & Saitoh, 2016.
Antimicrobial Activity
- Some studies have investigated the antimicrobial properties of compounds related to 6-bromo-5-fluoropicolinic acid. For instance, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives, which demonstrated potential antimicrobial activity, was reported by Babu et al. (2015) Babu et al., 2015.
Safety and Hazards
特性
IUPAC Name |
6-bromo-5-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDJYBXHNFJTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694846 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052714-46-1 | |
| Record name | 6-Bromo-5-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

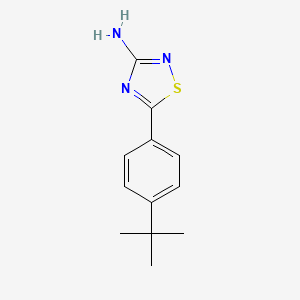
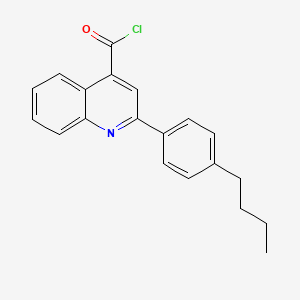

![1-[4-(Biphenyl-2-yloxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1372817.png)
![1-[(Dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1372819.png)
